
3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of benzaldehyde, featuring bromine, methoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde typically involves the nitration of 5-bromoveratraldehyde. The process begins with the bromination of veratraldehyde to obtain 5-bromoveratraldehyde. This intermediate is then subjected to nitration using nitric acid in the presence of sulfuric acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 3-Bromo-4,5-dimethoxy-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Bromo-4,5-dimethoxy-2-nitrobenzoic acid.
Applications De Recherche Scientifique
3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in substitution reactions, leading to the formation of various derivatives with different biological activities. The aldehyde group can form Schiff bases with amines, which are important in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethoxy-2-nitrobenzaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-4-nitrobenzaldehyde: Lacks the methoxy groups, affecting its solubility and reactivity.
3,4-Dimethoxy-6-nitrobenzaldehyde: Has a different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
3-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and industrial chemicals.
Propriétés
Formule moléculaire |
C9H8BrNO5 |
|---|---|
Poids moléculaire |
290.07 g/mol |
Nom IUPAC |
3-bromo-4,5-dimethoxy-2-nitrobenzaldehyde |
InChI |
InChI=1S/C9H8BrNO5/c1-15-6-3-5(4-12)8(11(13)14)7(10)9(6)16-2/h3-4H,1-2H3 |
Clé InChI |
MJJFQBHJHZNDIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C=O)[N+](=O)[O-])Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


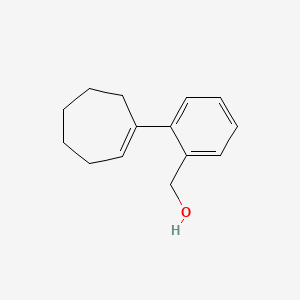
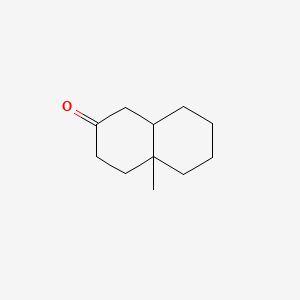
![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
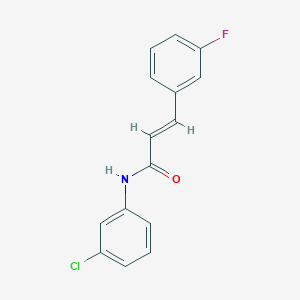
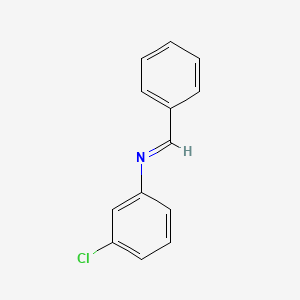
![2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate](/img/structure/B11951900.png)



![1-Azaspiro[3.3]heptane](/img/structure/B11951927.png)


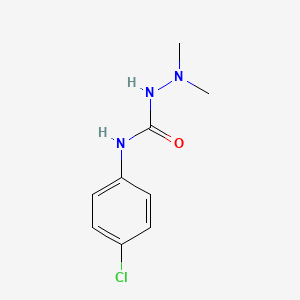
![N-[(3,4-dichlorophenyl)carbamoyl]-N-methylformamide](/img/structure/B11951961.png)
